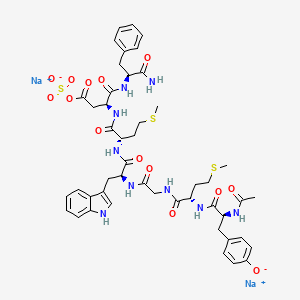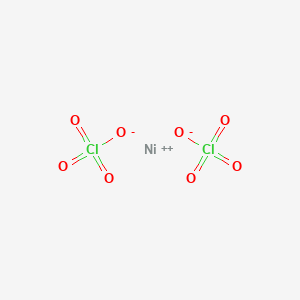
7-chloro-1H-indole-3-carbonitrile
Übersicht
Beschreibung
7-chloro-1H-indole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a cyano group (-CN) and a chlorine atom (-Cl) attached to the indole ring. In
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
7-chloro-1H-indole-3-carbonitrile serves as a precursor in the synthesis of various biologically active molecules. Its structure is pivotal in creating compounds that exhibit a range of pharmacological activities, such as antioxidant , antibiotic , anti-inflammatory , and anticancer properties . The indole nucleus, in particular, is a common framework found in many natural products, including indole alkaloids and compounds derived from fungal and marine organisms .
Multicomponent Reactions (MCRs)
This compound is utilized in MCRs, which are sustainable strategies that combine multiple starting materials to form complex molecules in a single step . These reactions are high-yielding, time-efficient, and cost-effective, aligning with green chemistry principles. They are significant in medicinal and pharmaceutical chemistry for the synthesis of diverse functional groups and heterocyclic compounds .
Biological Activity Modulation
Indole derivatives, including those derived from 7-chloro-1H-indole-3-carbonitrile, are known for their wide range of biological activities. They can act as protein kinase inhibitors and have shown potential as anti-HIV agents . The modification of the indole structure allows for the development of new molecules with targeted biological activities.
Chemical Precursor for Heterocycles
The inherent functional groups of 7-chloro-1H-indole-3-carbonitrile facilitate C–C and C–N coupling reactions, making it an efficient chemical precursor for generating heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These heterocycles are essential in the development of new pharmaceuticals.
Glycogen Synthase Kinase 3β (GSK-3) Inhibitors
Researchers use 7-chloro-1H-indole-3-carbonitrile in the synthesis of inhibitors for GSK-3, a protein kinase implicated in various diseases, including Alzheimer’s and bipolar disorder . The ability to inhibit GSK-3 can lead to the development of therapeutic agents for these conditions.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
This compound is also instrumental in creating IMPDH inhibitors, which have applications in antiviral therapies, particularly in the treatment of hepatitis C . IMPDH is an enzyme critical for the proliferation of lymphocytes, and its inhibition can have immunosuppressive effects.
HIV-1 Integrase Inhibitors
7-chloro-1H-indole-3-carbonitrile is used in the synthesis of HIV-1 integrase inhibitors, which are a class of antiretroviral drugs used to treat HIV infection . These inhibitors prevent the integration of viral DNA into the host genome, a crucial step in the viral replication cycle.
Agricultural Chemistry
While not directly related to 7-chloro-1H-indole-3-carbonitrile, its indole derivatives, such as indole-3-acetic acid, play a role in plant growth as hormones produced by the degradation of tryptophan in higher plants . This highlights the versatility of indole compounds in both pharmaceutical and agricultural applications.
Wirkmechanismus
Target of Action
7-Chloro-1H-indole-3-carbonitrile, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby altering the normal function of these enzymes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity of a compound can impact its bioavailability
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
7-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSYHNNZOKQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650686 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-3-carbonitrile | |
CAS RN |
948015-64-3 | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)










